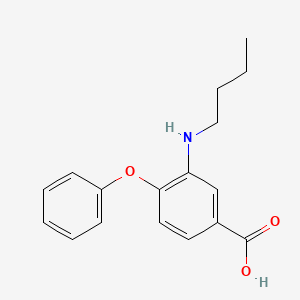![molecular formula C7H11N3O2S B13445973 ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sulfanyl group attached to the triazole ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be synthesized through the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction typically involves the use of a base such as sodium ethanolate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
- Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol in an appropriate solvent such as ethanol.
- Add sodium ethanolate to the solution to deprotonate the thiol group.
- Slowly add ethyl bromoacetate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or under reflux conditions until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is primarily attributed to its ability to interact with biological targets through its triazole and sulfanyl groups. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, while the sulfanyl group can undergo redox reactions, influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Ribavirin: An antiviral drug containing a triazole moiety.
The uniqueness of this compound lies in its specific sulfanyl group, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-13-7-8-5(2)9-10-7/h3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
JWFIQEOIHJACSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


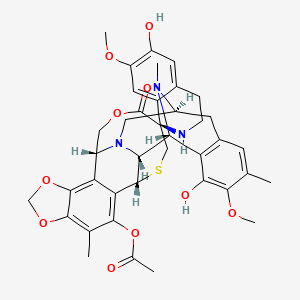
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)

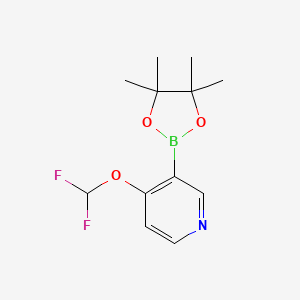
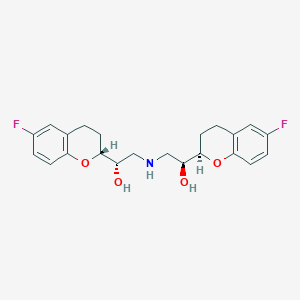
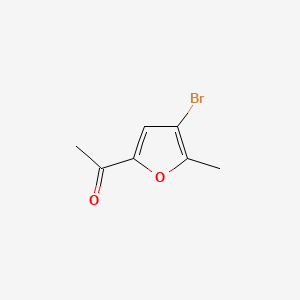


![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
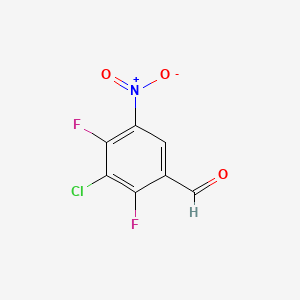
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
